(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative that features a trifluoromethyl group, which is known for its high electronegativity and lipophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign organoboron reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The hydroxyl and amino groups also play crucial roles in forming hydrogen bonds with target molecules, further stabilizing the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid: Similar structure but with dimethyl groups instead of a trifluoromethyl group.
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
The presence of the trifluoromethyl group in (S)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid confers unique properties, such as increased stability, lipophilicity, and binding affinity. These characteristics make it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
JGUUZLLUEJITLZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N |
Origin of Product |
United States |
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